
Biphenylene, octamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenylene, octamethyl-: is an organic compound characterized by its unique structure, which consists of two benzene rings joined by two bridging bonds, forming a 6-4-6 arene system. This compound is a derivative of biphenylene, where eight hydrogen atoms are replaced by methyl groups. It is a pale, yellowish solid with a hay-like odor and exhibits properties typical of polycyclic aromatic hydrocarbons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of biphenylene, octamethyl- can be achieved through various methods. One common approach involves the reaction of biphenylene with methylating agents under specific conditions. For instance, the Friedel-Crafts alkylation reaction is often employed, where biphenylene reacts with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production of biphenylene, octamethyl- typically involves large-scale Friedel-Crafts alkylation processes. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Biphenylene, octamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially or fully reduced biphenylene derivatives.
Substitution: Halogenated or nitrated biphenylene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Biphenylene, octamethyl- is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine: In biological research, biphenylene, octamethyl- is studied for its potential as an anti-cancer agent. Its ability to interact with DNA and inhibit the growth of cancer cells has been a subject of interest .
Industry: The compound finds applications in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its stability and electronic properties make it suitable for use in advanced materials and nanotechnology .
Wirkmechanismus
The mechanism of action of biphenylene, octamethyl- involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, biphenylene, octamethyl- can inhibit specific enzymes involved in cellular processes, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Cyclobutadiene: A compound with a similar 4-membered ring structure but different electronic properties.
Uniqueness: Biphenylene, octamethyl- stands out due to its enhanced stability and unique electronic properties resulting from the presence of methyl groups. These modifications make it more suitable for specific applications in materials science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
72468-75-8 |
|---|---|
Molekularformel |
C20H24 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
1,2,3,4,5,6,7,8-octamethylbiphenylene |
InChI |
InChI=1S/C20H24/c1-9-10(2)14(6)18-17(13(9)5)19-15(7)11(3)12(4)16(8)20(18)19/h1-8H3 |
InChI-Schlüssel |
AZDASMRCOFAZBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(=C1C)C3=C(C(=C(C(=C23)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






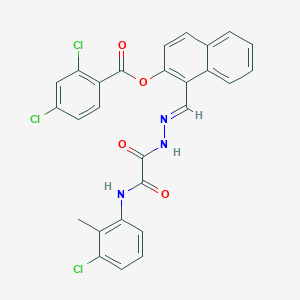
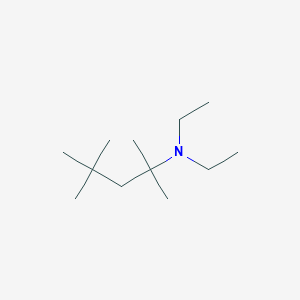
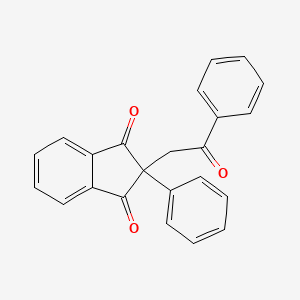
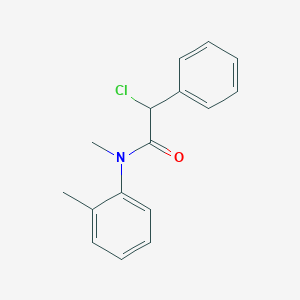
![7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B11950214.png)
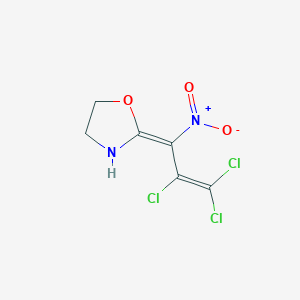
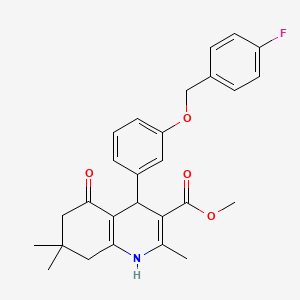


![Bicyclo[12.2.2]octadeca-1(16),14,17-triene](/img/structure/B11950248.png)
